molecular formula C9H11NO4S B1459474 (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide CAS No. 1247227-63-9

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

Cat. No.: B1459474
CAS No.: 1247227-63-9
M. Wt: 229.26 g/mol
InChI Key: HIFNDRMNDYNQHC-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide (: 1247227-63-9) is a chemical compound based on the 1,4-benzodioxane scaffold, a versatile template widely employed in medicinal chemistry to design molecules with diverse biological activities . This high-purity compound is supplied for research and development purposes. The 1,4-benzodioxane molecular architecture is a bicyclic system where a planar benzene ring is fused with a non-planar six-membered 1,4-dioxane ring. This structure is known for its capability to interact with amino acid residues of enzymes and protein receptors, making it a privileged structure in drug discovery . Derivatives of this scaffold have been developed to target a wide range of biological targets, including neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes, as well as exhibiting antitumor and antibacterial properties . Specifically, the 1,4-benzodioxane ring system has more recently been explored in the development of novel antibacterial agents. Research has identified benzodioxane–benzamide compounds as a promising class of FtsZ inhibitors . FtsZ is an essential bacterial cell division protein that is a promising target for novel antibiotics, particularly against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . While this specific methanesulfonamide derivative's mechanism of action may be distinct, it shares the core 1,4-benzodioxane structure that has proven valuable in antimicrobial research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c10-15(11,12)6-7-2-1-3-8-9(7)14-5-4-13-8/h1-3H,4-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFNDRMNDYNQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic processes, thereby altering the metabolic flux and levels of metabolites within cells. These cellular effects are essential for determining the compound’s potential as a therapeutic agent.

Biological Activity

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide is a compound with significant potential in biochemical research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁N₁O₄S
  • Molecular Weight : 229.26 g/mol

The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling pathways critical for neurotransmission .

Biochemical Pathways

The compound's interaction with cholinesterase enzymes affects:

  • Cholinergic Pathway : Increases acetylcholine levels due to enzyme inhibition.
  • Cellular Metabolism : Alters metabolic flux and levels of metabolites by influencing enzyme activities involved in metabolic processes .

Cellular Effects

Research indicates that this compound can modulate various cellular processes:

  • Cell Signaling : Influences key signaling pathways affecting cell proliferation and apoptosis.
  • Gene Expression : Affects the expression of genes involved in critical cellular functions through interactions with transcription factors .

In Vitro Studies

  • Cholinesterase Inhibition :
    • A study demonstrated that this compound effectively inhibited both acetylcholinesterase and butyrylcholinesterase enzymes, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Cellular Impact :
    • In cellular assays, the compound was shown to increase neuronal survival in models of neurodegeneration by enhancing cholinergic signaling pathways .

In Vivo Studies

  • Animal Models :
    • Experimental studies using rodent models indicated that administration of this compound led to improved cognitive function in tasks requiring memory and learning, attributed to its cholinesterase inhibitory effects .
  • Toxicity Assessments :
    • Toxicological evaluations revealed that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations resulted in cellular damage and apoptosis, necessitating careful dosage management in potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionIncreased acetylcholine levels
NeuroprotectionEnhanced neuronal survival
Cognitive FunctionImproved performance in memory tasks
ToxicityCellular damage at high concentrations

Scientific Research Applications

Biochemical Pathways Affected

  • Cholinergic Pathway : Inhibition of cholinesterase results in elevated acetylcholine levels.
  • Cellular Metabolism : Alters metabolic flux and metabolite levels by influencing enzyme activities involved in metabolic processes.

Pharmacological Research

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide has been investigated for its potential therapeutic applications due to its ability to inhibit cholinesterase. This property makes it a candidate for developing treatments for conditions such as:

  • Alzheimer's Disease : By enhancing cholinergic signaling, it may help alleviate symptoms associated with cognitive decline.
  • Myasthenia Gravis : The compound's mechanism may provide therapeutic benefits by improving neuromuscular transmission.

Biochemical Studies

The compound has been utilized in various biochemical assays to study enzyme kinetics and cellular responses:

  • Inhibition Assays : Used to determine the efficacy of the compound against different cholinesterase isoforms.
  • Cell Signaling Studies : Investigated for its effects on signaling pathways related to cell proliferation and apoptosis.

Toxicology Assessments

Research involving this compound includes toxicity evaluations in animal models to assess its safety profile and potential side effects when used therapeutically.

Case Study 1: Cholinesterase Inhibition

A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels. This finding supports its potential use in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

Case Study 2: Cellular Impact

Research indicated that this compound modulates key signaling pathways that influence cell survival and death. It was found to affect gene expression related to apoptosis and cell cycle regulation, highlighting its role as a potential therapeutic agent in cancer research.

Data Table: Summary of Biological Activities

Activity TypeDescription
Cholinesterase InhibitionIncreased acetylcholine levels due to enzyme inhibition
Cellular SignalingModulation of pathways affecting proliferation and apoptosis
Gene ExpressionAlteration of genes involved in critical cellular functions

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide and related benzodioxin derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes Reference
This compound C₉H₁₁NO₄S 229.26 Sulfonamide Research chemical; unconfirmed therapeutic use
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine C₈H₇BrO₂ 215.04 Bromine, benzodioxin Synthetic intermediate
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone C₁₀H₉BrO₃ 257.08 Bromine, ketone Intermediate for pharmaceuticals/pesticides
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanol C₉H₁₀O₃ 166.18 Primary alcohol Synthetic precursor for esters/ethers
Lecozotan Hydrochloride C₂₈H₂₉N₅O₃·HCl 520.00 Piperazine, cyano, benzodioxin 5-HT1A antagonist (Alzheimer’s research)
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile C₁₁H₉NO₃ 203.20 Ketone, nitrile Lab reagent (discontinued)

Pharmacological and Functional Differences

  • Receptor Targeting : Piperazine-substituted benzodioxins (e.g., Lecozotan Hydrochloride) exhibit 5-HT1A receptor antagonism, critical for cognitive disorder research . In contrast, the sulfonamide derivative lacks documented receptor activity, though its sulfonamide group may target enzymes like carbonic anhydrases or proteases.
  • Reactivity: Brominated derivatives (e.g., 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone) are electrophilic intermediates for cross-coupling reactions , while the methanol analog serves as a nucleophile in esterification . The sulfonamide’s polarity enhances aqueous solubility compared to brominated or hydrocarbon-substituted analogs.
  • Therapeutic Potential: Lecozotan Hydrochloride has advanced to Alzheimer’s clinical trials , whereas the sulfonamide’s applications remain exploratory.

Pricing and Commercial Availability

  • The sulfonamide is priced higher (€654–1,824) than simpler derivatives like 5-(Thiomorpholin-4-yl)pentan-2-one (€549–1,496) , reflecting synthetic complexity or demand.
  • Brominated derivatives (e.g., CAS 19815-97-5) cost ¥40,900/g, indicating their niche use in specialized syntheses .

Preparation Methods

Starting Material Preparation

The core structure, 2,3-dihydro-1,4-benzodioxin, is typically synthesized via cyclization reactions involving catechols or phenolic precursors. One common approach involves the cyclization of appropriately substituted phenols with dihalogenated compounds or via oxidative cyclization methods.

Methodology

  • Reaction of N-2,3-dihydrobenzo-dioxin-6-amine with sulfonyl chlorides:
    As per the synthesis outlined in recent literature, N-2,3-dihydrobenzo-dioxin-6-amine reacts with sulfonyl chlorides to form sulfonamide derivatives. This reaction is performed in aqueous alkaline medium, typically with sodium carbonate or sodium bicarbonate, at room temperature, ensuring selective sulfonamide formation without affecting the benzodioxine ring.

Sulfonamide Formation

Reagents and Conditions

Step Reagents Solvent Conditions Notes
1 4-Methylbenzenesulfonyl chloride Aqueous Na2CO3 or NaHCO3 Room temperature, pH 9-10 Stirring for 3-4 hours, monitored by TLC
2 N-2,3-dihydrobenzo-dioxin-6-amine Water or aqueous buffer Stirring at room temperature Acidification with HCl to precipitate product

Reaction Pathway

The primary reaction involves nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage. The process is typically performed under mild conditions to preserve the integrity of the benzodioxine ring.

Functionalization with Acetamides

Preparation of N-(2,3-dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

  • Reagents: 2-Bromo-N-(un/substituted-phenyl)acetamides, lithium hydride (LiH), DMF as solvent.
  • Procedure:
    The sulfonamide intermediate reacts with the electrophilic bromoacetamide in DMF in the presence of LiH, which acts as a base, facilitating nucleophilic substitution. The mixture is stirred at room temperature, monitored by TLC, and then precipitated with water or ice.

Reaction Conditions and Purification

  • Temperature: Ambient (~25°C)
  • Duration: 3-4 hours
  • Purification: Precipitation, washing with water or organic solvents, and purification via recrystallization or chromatography.

Alternative Routes and Variations

Oxidative Cyclization and Derivatization

Recent studies have explored oxidative cyclization of phenolic precursors to generate benzodioxine rings, followed by sulfonamide formation. These methods often involve oxidants like ceric ammonium nitrate (CAN) or hypervalent iodine reagents under mild conditions.

Example:

  • Starting from phenolic compounds , cyclization with dihalogenated reagents yields the benzodioxine ring.
  • Subsequent sulfonylation with sulfonyl chlorides yields the target sulfonamide derivatives.

Summary of Preparation Methods

Method Key Reagents Key Conditions Advantages References
Aqueous sulfonylation Sulfonyl chloride, Na2CO3 Room temperature, pH 9-10 Mild, straightforward ,
Electrophilic substitution Bromoacetamides, LiH DMF, ambient High yield, selective ,
Oxidative cyclization Phenolic precursors, oxidants Mild oxidants, reflux Efficient ring formation

Research Findings and Data

  • Yields: Typically range from 70% to 85% for sulfonamide formation, with purification via crystallization or chromatography.
  • Spectroscopic Confirmation: IR (N-H stretch ~3300 cm$$^{-1}$$), NMR (aromatic and sulfonamide signals), and elemental analysis confirm structure.
  • Reaction Monitoring: TLC and HPLC used to track progress, ensuring complete conversion before purification.

Q & A

Q. What spectroscopic methods are recommended for structural characterization of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, focus on the benzodioxin ring protons (δ 4.2–4.5 ppm for the dioxane ring protons) and the methanesulfonamide group (singlet near δ 3.1–3.3 ppm for the –SO₂NH₂ methyl group). IR spectroscopy can validate the sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹). HRMS should match the molecular formula (C₉H₁₀NO₄S, exact mass 228.0332 g/mol). Cross-reference with synthetic intermediates to resolve ambiguities .

Q. What synthetic routes are reported for derivatives of this compound?

A common approach involves coupling a substituted benzodioxin core with a sulfonamide group. For example:

Core Synthesis : React 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde with methylamine under reductive amination to introduce the methylene bridge.

Sulfonylation : Treat the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Validate each step with TLC and intermediate characterization (e.g., melting point, NMR) .

Q. How is the compound screened for preliminary biological activity?

Initial screening often involves in vitro assays targeting specific pathways. For antiviral potential (as suggested by structural analogs), use:

  • Molecular Docking : Against viral proteins (e.g., MPXV DPol or A42R) using AutoDock Vina to assess binding affinity (ΔG < -7 kcal/mol indicates strong interaction).
  • Cytotoxicity Assays : Test on Vero cells via MTT assay (IC₅₀ > 50 μM suggests low toxicity).
  • Enzyme Inhibition : Measure inhibition of viral polymerases or proteases using fluorogenic substrates. Prioritize compounds with >50% inhibition at 10 μM .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for benzodioxin-sulfonamide derivatives?

Discrepancies may arise from assay conditions or structural variations. Mitigate by:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell lines).
  • Structural Confirmation : Verify compound purity (HPLC ≥95%) and stereochemistry (X-ray crystallography if chiral centers exist).
  • Meta-Analysis : Compare SAR trends across studies. For example, substituents on the benzodioxin ring (e.g., electron-withdrawing groups) enhance binding to serotonin transporters, while bulky groups reduce bioavailability .

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

Use in silico tools to predict ADMET properties:

  • LogP Calculation : Aim for 1–3 (e.g., via ChemAxon) to balance solubility and membrane permeability.
  • Metabolism Prediction : Identify metabolic soft spots (e.g., sulfonamide hydrolysis) using Schrödinger’s ADMET Predictor.
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability in biological membranes. A root-mean-square deviation (RMSD) <2 Å indicates structural integrity .

Q. How to design experiments to probe the compound’s dual mechanism of action (e.g., serotonin receptor vs. transporter)?

  • Radioligand Binding Assays : Use ³H-labeled 8-OH-DPAT (5-HT₁A receptor) and ³H-citalopram (SERT) to measure Ki values.
  • Functional Assays :
    • cAMP Accumulation : Monitor 5-HT₁A-mediated inhibition of forskolin-induced cAMP in HEK293 cells.
    • SERT Inhibition : Measure ³H-5-HT uptake in transfected cells (IC₅₀ < 1 μM suggests potency).
  • In Vivo Validation : Test in tail suspension (antidepressant-like effect) and microdialysis (extracellular serotonin levels) models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

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